molecular formula C14H23N3O5 B2657506 2-(4-acetylpiperazin-1-yl)-N-[(4-hydroxyoxan-4-yl)methyl]-2-oxoacetamide CAS No. 1396853-15-8

2-(4-acetylpiperazin-1-yl)-N-[(4-hydroxyoxan-4-yl)methyl]-2-oxoacetamide

Cat. No.: B2657506
CAS No.: 1396853-15-8
M. Wt: 313.354
InChI Key: YVBZRMGVJSDVAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-acetylpiperazin-1-yl)-N-[(4-hydroxyoxan-4-yl)methyl]-2-oxoacetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with an acetyl group and a hydroxyoxan-4-yl moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-acetylpiperazin-1-yl)-N-[(4-hydroxyoxan-4-yl)methyl]-2-oxoacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with diethylene glycol.

    Acetylation: The piperazine ring is then acetylated using acetic anhydride under reflux conditions.

    Oxan-4-yl Substitution: The acetylated piperazine is reacted with 4-hydroxyoxan-4-ylmethyl chloride in the presence of a base such as sodium hydroxide to introduce the hydroxyoxan-4-yl moiety.

    Final Coupling: The final step involves coupling the intermediate with 2-oxoacetamide under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-acetylpiperazin-1-yl)-N-[(4-hydroxyoxan-4-yl)methyl]-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the oxan-4-yl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-acetylpiperazin-1-yl)-N-[(4-hydroxyoxan-4-yl)methyl]-2-oxoacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

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Properties

IUPAC Name

2-(4-acetylpiperazin-1-yl)-N-[(4-hydroxyoxan-4-yl)methyl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O5/c1-11(18)16-4-6-17(7-5-16)13(20)12(19)15-10-14(21)2-8-22-9-3-14/h21H,2-10H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBZRMGVJSDVAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C(=O)NCC2(CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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